2-(4-AMINO-BUTYLAMINO)-NICOTINIC ACID
Overview
Description
2-(4-aminobutylamino)pyridine-3-carboxylic acid is an organic compound with the molecular formula C10H15N3O2. It is a derivative of pyridinecarboxylic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 2-(4-aminobutylamino)pyridine-3-carboxylic Acid are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound
Mode of Action
It’s known that pyridine derivatives can interact with biological targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
As a pyridine derivative, it may potentially influence pathways where pyridine and its derivatives play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobutylamino)pyridine-3-carboxylic acid typically involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction proceeds through an in situ decarboxylation process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminobutylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
2-(4-aminobutylamino)pyridine-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): A derivative of pyridinecarboxylic acid with similar structural features.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with unique properties and applications.
Uniqueness
2-(4-aminobutylamino)pyridine-3-carboxylic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its ability to form stable complexes with proteins and its potential antibacterial properties make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(4-aminobutylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c11-5-1-2-6-12-9-8(10(14)15)4-3-7-13-9/h3-4,7H,1-2,5-6,11H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBVRLFOOZVWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378026 | |
Record name | 2-(4-aminobutylamino)pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-60-1 | |
Record name | 2-(4-aminobutylamino)pyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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